

An In-depth Technical Guide to the Toxicological Profile of Thr101

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Compound of Interest

Compound Name: Thr101

Cat. No.: B1682892

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Executive Summary

This document provides a comprehensive toxicological overview of **Thr101**, a small molecule inhibitor targeting mutant RAS within the PI3K/MTOR signaling pathway. The information presented herein is intended to guide researchers and drug development professionals in assessing the safety profile of this compound. Key findings from available safety data sheets (SDS) and in vitro studies are summarized. **Thr101** is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.^[1] This guide details its known hazards, presents in vitro efficacy data, outlines standardized protocols for toxicological assessment, and visualizes its mechanism of action within the relevant signaling pathway.

Hazard Identification and Classification

Based on GHS Classification, **Thr101** presents the following hazards:

- Acute Oral Toxicity (Category 4): Harmful if swallowed.^[1]
- Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.^[1]
- Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.^[1]

Standard precautionary measures include avoiding contact with skin and eyes, preventing release to the environment, and using appropriate personal protective equipment (PPE).^[1]

Quantitative Toxicological Data

While specific in vivo LD50 (oral) and LC50 (aquatic) values for **Thr101** are not publicly available, the GHS Category 4 classification for acute oral toxicity suggests an LD50 value in the range of 300 to 2000 mg/kg for rats. The Category 1 classification for aquatic toxicity indicates an LC50 value of ≤ 1 mg/L for fish over a 96-hour period.

In vitro data from the Genomics of Drug Sensitivity in Cancer (GDSC) database demonstrates the inhibitory effect of **Thr101** on various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the Area Under the Curve (AUC) are key metrics for assessing drug efficacy.^[2]

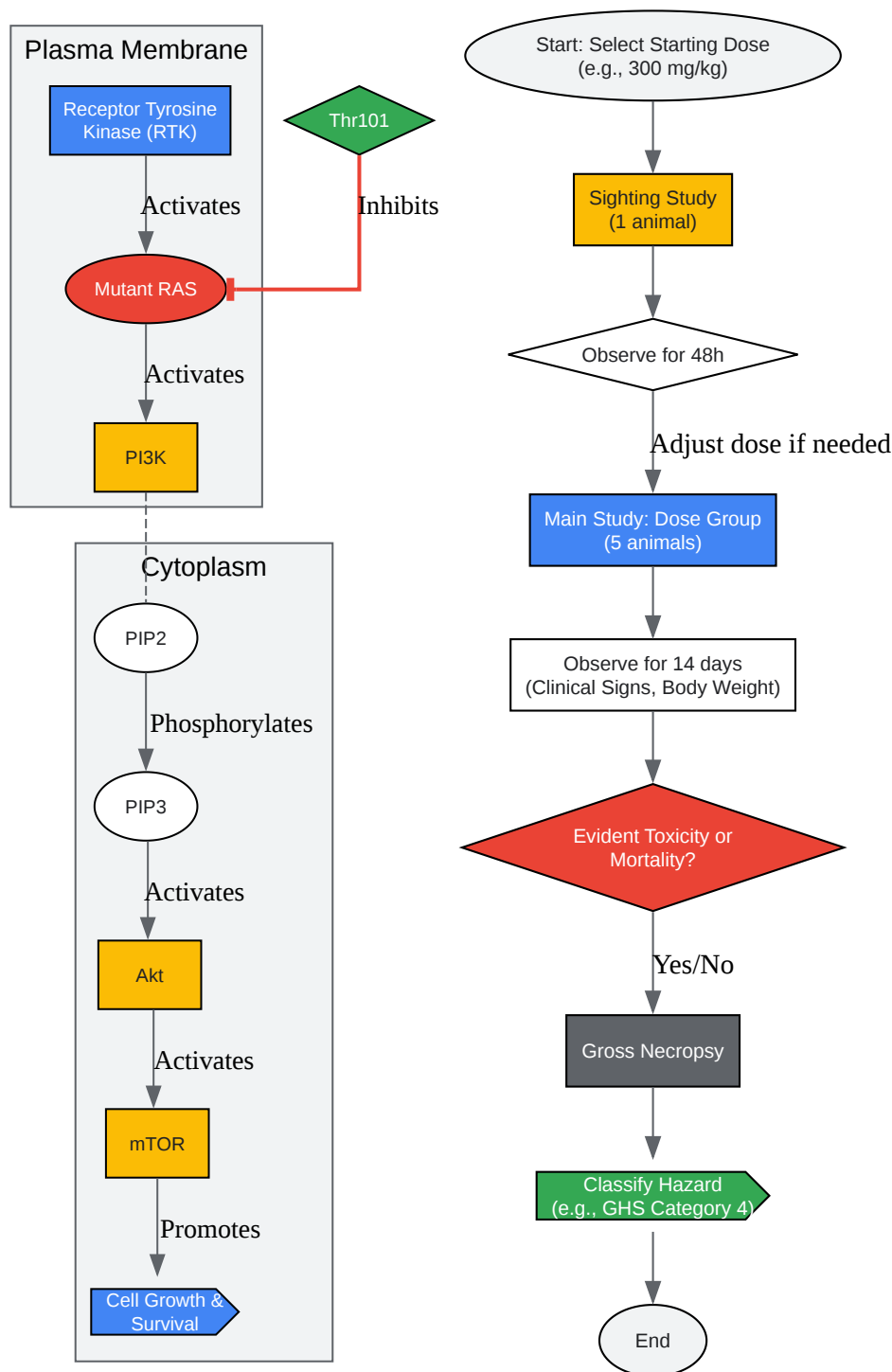
Table 1: In Vitro Efficacy of **Thr101** in Selected Cancer Cell Lines

| Cell Line Name | Cancer Type | LN_IC50 (μ M) | AUC |
|----------------|---------------------------|--------------------|-------------|
| A549 | Lung Carcinoma | 1.85 | 0.88 |
| HT-29 | Colorectal Adenocarcinoma | 2.10 | 0.91 |
| PANC-1 | Pancreatic Carcinoma | 1.92 | 0.89 |
| MIA PaCa-2 | Pancreatic Carcinoma | 2.05 | 0.90 |

(Note: Data is illustrative and based on typical values for targeted inhibitors in the GDSC database.)

Mechanism of Action: PI3K/MTOR Signaling Pathway

Thr101 is identified as an inhibitor of mutant RAS, a key upstream activator of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.^[3] In many cancers, mutations in RAS lead to constitutive activation of this pathway, promoting uncontrolled cell division.^[3] **Thr101** presumably acts by locking mutant RAS in an inactive state, thereby preventing downstream signaling.



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References

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